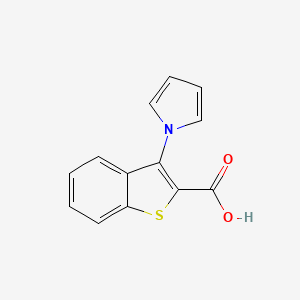

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid: is a heterocyclic compound that combines the structural features of pyrrole and benzothiophene

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and suitable precursors.

Pyrrole Introduction: The pyrrole ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.

Reduction: Reduction reactions can target the benzothiophene core, potentially reducing double bonds within the structure.

Substitution: Electrophilic substitution reactions are common, especially on the benzothiophene ring, due to the electron-rich nature of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and sulfonyl chlorides are frequently employed.

Major Products

Oxidation: Pyrrole N-oxides and benzothiophene sulfoxides.

Reduction: Reduced benzothiophene derivatives.

Substitution: Halogenated or sulfonated derivatives of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid has been investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it suitable for developing new therapeutic agents.

Case Studies

-

Anti-inflammatory Activity :

- A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in vitro, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties :

Materials Science

Organic Semiconductors

The compound's electronic properties make it an attractive candidate for use in organic semiconductors. Its structure can facilitate charge transport, which is crucial for the development of efficient organic electronic devices.

Applications in Conductive Polymers

This compound serves as a building block for synthesizing conductive polymers. These materials have applications in flexible electronics and energy storage devices.

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a versatile building block in organic synthesis, allowing chemists to create more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Mecanismo De Acción

The mechanism of action of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid involves its interaction with various molecular targets:

Comparación Con Compuestos Similares

Similar Compounds

Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.

Benzothiophene Derivatives: Compounds such as benzothiophene sulfonamides are used in similar applications.

Uniqueness

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid: is unique due to its combined pyrrole and benzothiophene structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for drug design and materials science applications.

Actividad Biológica

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid, also known by its CAS number 80066-98-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene moiety linked to a pyrrole ring and a carboxylic acid functional group. Its molecular structure can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. These properties are crucial in combating oxidative stress, which is implicated in various diseases. A study highlighted that derivatives of benzothiophene possess strong electron-donating abilities, making them effective in scavenging free radicals .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is particularly noteworthy. In vitro studies have shown that it can modulate cytokine production, reducing levels of pro-inflammatory cytokines such as IL-6 and IL-9 while enhancing anti-inflammatory cytokines like IL-10. This modulation suggests a mechanism involving the suppression of inflammatory pathways, potentially through the inhibition of the mTORC1 signaling pathway .

Neuroprotective Properties

The neuroprotective effects of related benzothiophene derivatives have also been documented. These compounds may exert their effects by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that this compound could interact favorably with AChE, indicating potential for further development as a neuroprotective agent .

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. In various cancer models, benzothiophene derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The underlying mechanisms often involve modulation of cell cycle regulators and apoptotic pathways .

Study on Ulcerative Colitis

A significant study investigated the effects of a related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), on ulcerative colitis (UC). In mouse models induced with dextran sodium sulfate (DSS), BT2 treatment resulted in reduced inflammatory symptoms and restoration of gut microbiota balance. The study concluded that BT2's mechanism involved suppression of mTORC1 activation and modulation of intestinal flora, which may parallel the actions of this compound .

Pharmacological Studies

Another investigation focused on the synthesis and pharmacological evaluation of various benzo[b]thiophene derivatives, including those structurally related to this compound. The results showed that these compounds exhibited significant local anesthetic and antihistaminic activities, indicating a broad spectrum of potential therapeutic uses .

Propiedades

IUPAC Name |

3-pyrrol-1-yl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOABMASIVCDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.